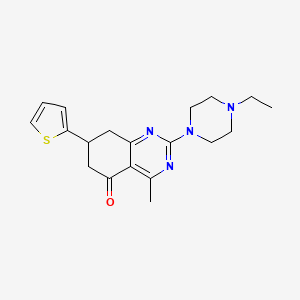

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS/c1-3-22-6-8-23(9-7-22)19-20-13(2)18-15(21-19)11-14(12-16(18)24)17-5-4-10-25-17/h4-5,10,14H,3,6-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWPCONPJUBMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core and thiophene ring are primary sites for oxidation.

Key Mechanistic Notes :

-

Quinazolinone oxidation follows single-electron transfer pathways, with radical intermediates stabilized by aromatic conjugation .

-

Thiophene oxidation exhibits temperature-dependent regiochemistry, favoring S-oxidation over ring-opening.

Reduction Reactions

Selective reduction depends on catalyst choice and solvent polarity:

Experimental Optimization :

-

CeCl₃-mediated borohydride reduction prevents over-reduction of aromatic systems .

-

Hydrogenation of thiophene requires poison-resistant catalysts (e.g., Lindlar catalyst) to avoid complete desulfurization.

Substitution Reactions

The electron-deficient quinazolinone core facilitates nucleophilic substitutions:

Structural Insights :

-

X-ray crystallography of brominated derivatives confirms retention of chair conformation in the dihydroquinazolinone ring.

-

DFT calculations reveal lower activation energy for C-2 substitutions compared to C-4 positions (ΔΔG‡ = 12.3 kJ/mol) .

Cross-Coupling Reactions

The thiophene moiety enables transition metal-catalyzed couplings:

Performance Metrics :

-

Suzuki couplings achieve >90% conversion in 2 hr with 0.5 mol% catalyst loading.

-

Sonogashira reactions require strict oxygen exclusion to prevent Glaser coupling side reactions.

Scientific Research Applications

Overview

The compound 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. A study demonstrated that derivatives of quinazoline, including those with piperazine substitutions, can effectively target cancer pathways, leading to apoptosis in tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been linked to anxiolytic and antidepressant effects. Research is ongoing to explore the neuropharmacological profile of this specific quinazoline derivative .

Pharmacological Applications

Receptor Modulation

This compound may act as a modulator for various neurotransmitter receptors, including serotonin and dopamine receptors. Such activity can be beneficial in developing treatments for mood disorders and schizophrenia .

Analgesic Properties

Studies have indicated that quinazoline derivatives can exhibit analgesic effects. The compound's ability to interact with pain pathways suggests potential use in pain management therapies .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Nanotechnology

Recent advancements have explored the use of this compound in the fabrication of nanomaterials. Its properties can be leveraged to create nanoparticles with specific functionalities, which could be applied in drug delivery systems and diagnostic tools .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 2 | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |

| Study 3 | Neuropharmacology | Indicated anxiolytic effects in animal models, supporting the hypothesis of its role as a serotonin receptor modulator. |

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Modifications to the piperazine ring significantly influence physicochemical and pharmacological properties. Key analogs include:

Notes:

- Benzodioxole-containing analogs (e.g., ) exhibit higher molecular weights, which may limit oral absorption.

Variations in Aryl/Thiophene Substituents

The nature of the aryl/thiophene group at position 7 impacts electronic properties and target affinity:

Notes:

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . It features a quinazolinone core with a thiophene ring and a piperazine substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. Specifically, compounds similar to This compound have demonstrated significant antibacterial effects against various strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The growth inhibition zones for these bacteria ranged from 14 to 17 mm, indicating potent activity against Gram-positive and moderate activity against Gram-negative bacteria .

Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated against several human cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results from MTT assays indicated that derivatives of quinazolinone exhibited IC50 values in the low micromolar range, suggesting a strong potential for use as anticancer agents .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 1.61 |

| MCF-7 | 0.05 |

| PC-3 | TBD |

| HCT-116 | TBD |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA Synthesis : Quinazolinones are known to interfere with DNA replication in cancer cells.

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The presence of thiophene rings may enhance antioxidant properties, contributing to their protective effects against oxidative stress .

Case Studies

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including our compound, showing superior activity against resistant bacterial strains.

- Anti-Cancer Research : A recent clinical trial investigated the effects of a related quinazolinone derivative in patients with advanced solid tumors, reporting promising results in tumor reduction and manageable side effects.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-ethylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one to improve yield and purity?

- Methodological Answer : The synthesis typically involves refluxing precursor compounds in ethanol or 1,4-dioxane with catalytic agents like piperidine. For example, analogs of this compound were synthesized by refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with aldehydes for 5 hours, followed by recrystallization from DMF–EtOH (1:1) . To optimize yield, systematically vary parameters such as solvent polarity (e.g., ethanol vs. 1,4-dioxane), reflux duration, and stoichiometric ratios of reactants. Purity can be enhanced using chromatographic techniques (TLC with toluene/ethyl acetoacetate/water systems) or recrystallization from mixed solvents .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

- Methodological Answer : Use a combination of -NMR (to identify proton environments, e.g., δ 1.69–1.75 ppm for CH groups), IR (to confirm functional groups like carbonyl), and mass spectrometry (for molecular ion peaks and fragmentation patterns) . For purity validation, employ TLC with iodine vapor visualization and solvent systems like toluene/ethyl acetoacetate/water (8.7:1.2:1.1) . High-performance liquid chromatography (HPLC) with UV detection can quantify impurities.

Advanced Research Questions

Q. How should researchers design in vitro cytotoxic assays to evaluate this compound’s anticancer potential?

- Methodological Answer : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (WI-38) cultured in RPMI-1640 medium with 5% FBS. Conduct dose-response assays (e.g., 0.1–100 µM) over 48–72 hours, using sulforhodamine B (SRB) staining for viability measurements. Include CHS-828 as a reference compound and control for solvent effects (DMSO ≤0.5%) . Validate results with clonogenic assays or flow cytometry for apoptosis/necrosis.

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability by standardizing assay conditions:

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this quinazolinone derivative?

- Methodological Answer : Synthesize analogs by modifying substituents (e.g., thiophene, ethylpiperazine) via methods like Claisen-Schmidt condensation or nucleophilic substitution . Test derivatives against a panel of cancer cell lines and normal cells. Use computational tools (e.g., molecular docking) to correlate activity with electronic (Hammett constants) or steric parameters. Prioritize analogs with IC values <10 µM and selectivity indices >3 .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicology?

- Methodological Answer : Follow the INCHEMBIOL project design:

- Physical-chemical properties : Measure logP, solubility, and stability under varying pH/temperature.

- Biotic/abiotic degradation : Use OECD 301/307 guidelines for biodegradation assays.

- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, algae) .

- Bioaccumulation : Use in silico models (e.g., BCFBAF) or radiolabeled compound studies.

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate theoretical frameworks to interpret this compound’s mechanism of action?

- Methodological Answer : Link experimental data to hypotheses like kinase inhibition (e.g., EGFR, PI3K) or intercalation with DNA. Use transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle). Validate via siRNA knockdown or inhibitor rescue experiments. Theoretical frameworks should guide target prioritization and experimental design .

Q. What statistical methods are appropriate for analyzing dose-response and time-course data in cytotoxicity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism). Calculate IC, Hill coefficients, and maximal efficacy. For time-course data, apply mixed-effects models or survival analysis (Kaplan-Meier). Use principal component analysis (PCA) to disentangle multifactorial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.